Molecular Weight vs. Analogues
The molecular weight of (3-chloropyridin-4-yl)methanesulfonamide is 206.65 g/mol , which is 34.45 g/mol higher than the unsubstituted parent (172.20 g/mol) , 16.45 g/mol higher than the 3‑fluoro congener (190.20 g/mol) , 20.41 g/mol higher than the 3‑methyl congener (186.24 g/mol) [1], and 44.45 g/mol lower than the 3‑bromo analogue (251.10 g/mol) . These differences correspond to measurable variances in chromatographic retention, purification behavior, and gravimetric dosing accuracy in parallel synthesis. A 34 Da increase versus the parent shifts the compound solidly into a higher molecular weight regime, influencing solubility and crystallinity in subsequent condensation steps.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 206.65 g/mol |
| Comparator Or Baseline | Unsubstituted parent (172.20 g/mol); 3‑F (190.20 g/mol); 3‑Me (186.24 g/mol); 3‑Br (251.10 g/mol) |
| Quantified Difference | +34.45 g/mol (vs. parent); +16.45 g/mol (vs. 3‑F); +20.41 g/mol (vs. 3‑Me); −44.45 g/mol (vs. 3‑Br) |
| Conditions | Calculated from molecular formula; verified by mass spectrometry in vendor CoA |
Why This Matters
Molecular weight differences exceeding 16 Da require separate analytical method development, impact stoichiometric calculations, and can alter reaction kinetics in concentration‑dependent transformations; procurement of an incorrect analogue without compensating for these factors risks batch failure.
- [1] Kuujia. 4-Pyridinemethanesulfonamide, 3-methyl- (CAS 1851779-92-4) – Molecular Weight 186.24. https://www.kuujia.com/cas-1851779-92-4.html View Source
